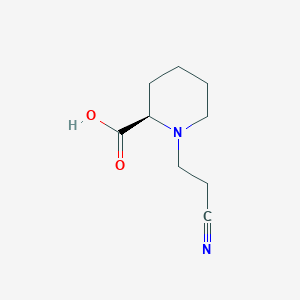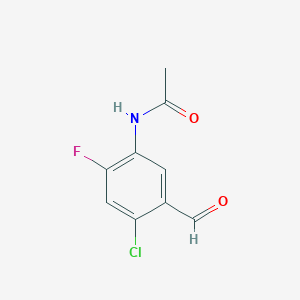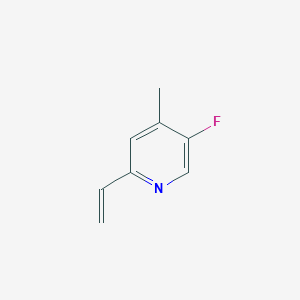
5-Fluoro-4-methyl-2-vinylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-methyl-2-vinylpyridine is a fluorinated pyridine derivative. The presence of fluorine in the aromatic ring imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications. The vinyl group attached to the pyridine ring further enhances its reactivity and potential for diverse chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-methyl-2-vinylpyridine typically involves the fluorination of a suitable pyridine precursor. One common method is the reaction of 4-methyl-2-vinylpyridine with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps like distillation or chromatography are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluoro-4-methyl-2-vinylpyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.
Addition: Electrophiles such as bromine or hydrogen halides.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of 5-substituted-4-methyl-2-vinylpyridine derivatives.
Addition: Formation of 5-fluoro-4-methyl-2-(2-haloethyl)pyridine.
Oxidation: Formation of this compound N-oxide.
Reduction: Formation of 5-fluoro-4-methyl-2-ethylpyridine.
Applications De Recherche Scientifique
5-Fluoro-4-methyl-2-vinylpyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in pharmaceuticals due to its unique properties.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-methyl-2-vinylpyridine depends on its interaction with specific molecular targets. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. The vinyl group can undergo polymerization or addition reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-methylpyridine
- 5-Fluoro-2-vinylpyridine
- 4-Methyl-2-vinylpyridine
Uniqueness
5-Fluoro-4-methyl-2-vinylpyridine is unique due to the combination of fluorine, methyl, and vinyl groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical transformations, compared to other similar compounds.
Propriétés
Formule moléculaire |
C8H8FN |
|---|---|
Poids moléculaire |
137.15 g/mol |
Nom IUPAC |
2-ethenyl-5-fluoro-4-methylpyridine |
InChI |
InChI=1S/C8H8FN/c1-3-7-4-6(2)8(9)5-10-7/h3-5H,1H2,2H3 |
Clé InChI |
HZPMMMDUPSLAQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC=C1F)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


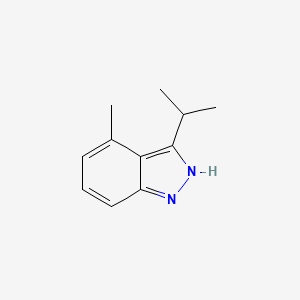
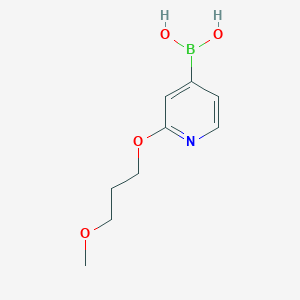

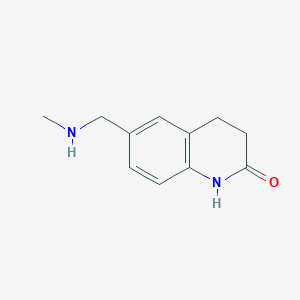
![2-(Chloromethyl)-7-(trifluoromethyl)-1,2-dihydrobenzo[e][1,2]azaborinine](/img/structure/B12952719.png)
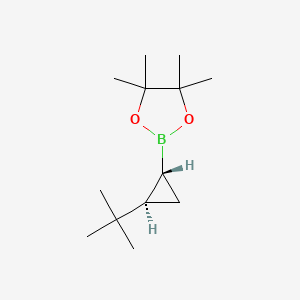
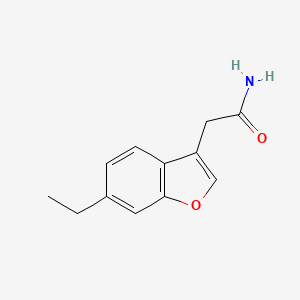
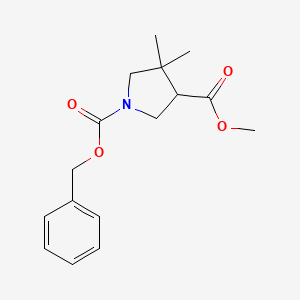
![1-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropan-1-amine](/img/structure/B12952735.png)
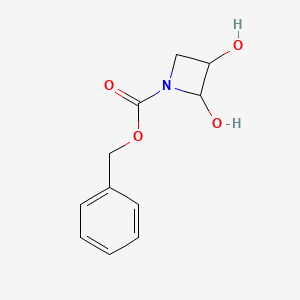
![2,2'-Dihydroxy-[1,1'-biphenyl]-3,3'-dicarbaldehyde](/img/structure/B12952764.png)
